molecular formula C22H26ClNO4 B6049631 (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone

(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone

Cat. No. B6049631
M. Wt: 403.9 g/mol
InChI Key: RBXRLRMDXYQTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone, also known as CTM, is a synthetic compound that has been extensively studied for its potential therapeutic effects. CTM belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to interact with the mu-opioid receptor, which is involved in pain modulation, as well as the cannabinoid receptor, which is involved in inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit a range of biochemical and physiological effects. In animal models of pain and inflammation, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to reduce pain sensitivity and inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the growth and proliferation of various cancer cell lines, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that it has been extensively studied and characterized, with its synthesis method and chemical properties well-established. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is also relatively easy to administer to animals, either orally or intraperitoneally. However, one limitation of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone analogs with improved therapeutic properties. Another area of interest is the investigation of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone and its effects on various neurotransmitters and receptors in the central nervous system.

Synthesis Methods

(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone can be synthesized using a multistep process involving the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the addition of 3-chloroacetophenone. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects. In particular, it has been found to exhibit promising antinociceptive and anti-inflammatory properties. Several studies have investigated the efficacy of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in various animal models of pain and inflammation, including neuropathic pain, inflammatory pain, and osteoarthritis. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of various cancer cell lines.

properties

IUPAC Name

(3-chlorophenyl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-26-19-10-9-17(21(27-2)22(19)28-3)14-24-11-5-7-16(13-24)20(25)15-6-4-8-18(23)12-15/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXRLRMDXYQTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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